tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate
Overview
Description
tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a benzyl group, and a piperidine ring with a ketone and a carboxylate functional group. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and benzyl bromide. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor technology. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl piperidine oxides, while reduction can produce benzyl piperidine alcohols.
Scientific Research Applications
tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and benzyl groups can enhance the compound’s binding affinity to these targets, leading to various biological effects. The piperidine ring and the ketone group play crucial roles in the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R)-2-benzyl-4-hydroxypiperidine-1-carboxylate
- tert-Butyl (2R)-2-benzyl-4-aminopiperidine-1-carboxylate
- tert-Butyl (2R)-2-benzyl-4-methylpiperidine-1-carboxylate
Uniqueness
tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate is unique due to the presence of the ketone group, which imparts distinct reactivity compared to its hydroxyl, amino, or methyl counterparts. This ketone group allows for specific oxidation and reduction reactions that are not possible with the other similar compounds .
Biological Activity
tert-Butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₂₃NO₃
- Molecular Weight : 289.37 g/mol
- CAS Number : 1212391-70-2
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity against various pathogens and diseases, particularly retroviral infections and certain proliferative diseases.
The compound functions primarily through the inhibition of specific viral replication processes and the modulation of cellular pathways associated with proliferation. Its structure allows it to interact with biological targets involved in these processes, making it a candidate for further drug development.
Antiviral Activity
The compound has shown promising results in inhibiting the replication of retroviruses, including HIV and HTLV. In vitro studies have demonstrated that it can significantly reduce viral loads by interfering with the viral life cycle.
Key Findings:
- Inhibition of HIV Replication : Compounds similar to this compound were found to inhibit HIV-I replication effectively, with some exhibiting activity in submicromolar concentrations .
- Low Cytotoxicity : The toxicity profile indicates that this compound has low cytotoxicity against macrophage cell lines, making it a safer alternative for potential therapeutic applications .
Antiproliferative Effects
In addition to its antiviral properties, this compound has been studied for its antiproliferative effects against certain cancers, particularly chronic myeloid leukemia (CML).
Research Insights:
- Selective Activity : The compound has been identified as a lead structure for developing small molecules with selective activity against proliferative diseases while maintaining low toxicity levels .
Study Focus | Result |
---|---|
HIV Replication Inhibition | Significant reduction in viral load |
Cytotoxicity | Low toxicity against J774.1 macrophage cells |
Antiproliferative Activity | Effective against CML cell lines |
Case Studies
Several case studies have highlighted the potential applications of this compound in treating infections and proliferative diseases.
- HIV Treatment : A study demonstrated that derivatives of this compound significantly inhibited HIV replication in vitro, suggesting its potential as an antiretroviral agent.
- Trypanosomiasis : Compounds related to this compound have shown effectiveness against Trypanosoma brucei brucei, the causative agent of African sleeping sickness. These findings indicate a broader spectrum of activity against parasitic infections .
- Chronic Myeloid Leukemia : In vitro tests revealed that this compound could inhibit the growth of CML cell lines, supporting its role as an antiproliferative agent .
Properties
IUPAC Name |
tert-butyl (2R)-2-benzyl-4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-9-15(19)12-14(18)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBXEVOJCOQNTJ-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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